1,3-Cycloheptadien

Übersicht

Beschreibung

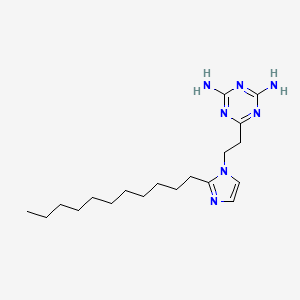

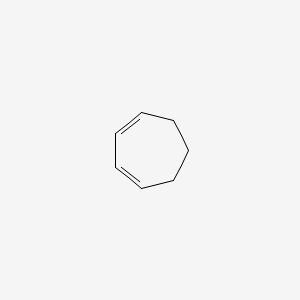

1,3-Cycloheptadiene: is a highly flammable cycloalkene that occurs as a colorless clear liquid. It has the molecular formula C₇H₁₀ and a molar mass of 94.1543 g/mol . This compound is characterized by its seven-membered ring structure with two conjugated double bonds, making it a conjugated diene .

Wissenschaftliche Forschungsanwendungen

1,3-Cycloheptadiene has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential in drug development.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

Target of Action

1,3-Cycloheptadiene, also known as Cyclohepta-1,3-diene, is a cycloalkene that is primarily involved in organic synthesis . The primary targets of 1,3-Cycloheptadiene are the molecules or structures it reacts with during these synthesis processes.

Mode of Action

The mode of action of 1,3-Cycloheptadiene is primarily through its participation in various chemical reactions. As a diene, it can undergo Diels-Alder reactions, a type of cycloaddition reaction . In these reactions, 1,3-Cycloheptadiene can act as a diene to react with a suitable dienophile to form a cyclohexene .

Biochemical Pathways

1,3-Cycloheptadiene is involved in the Diels-Alder reactions, which are a type of [4+2] cycloaddition reactions . These reactions are crucial in the synthesis of complex cyclic structures and have significant implications in organic chemistry .

Result of Action

The result of 1,3-Cycloheptadiene’s action is the formation of new compounds through its participation in chemical reactions. For example, in a Diels-Alder reaction, it can combine with a dienophile to form a cyclohexene .

Biochemische Analyse

Biochemical Properties

1,3-Cycloheptadiene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or breaking of carbon-carbon bonds. For instance, 1,3-Cycloheptadiene can undergo reductive NO-bond cleavage catalyzed by iron, leading to the formation of diastereoselective 1,4-aminohydroxylation products . Additionally, it can be reduced to cycloheptene in the presence of samarium iodide, water, and triethylamine .

Cellular Effects

1,3-Cycloheptadiene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity allows it to participate in reactions that modify cellular components, potentially affecting cell function. For example, its interaction with nitrosobenzene in dichloromethane can lead to the formation of complex bicyclic compounds, which may have implications for cellular activities .

Molecular Mechanism

At the molecular level, 1,3-Cycloheptadiene exerts its effects through binding interactions with biomolecules. It can act as a ligand, binding to metal centers in enzymes and altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific reaction context. For instance, the reduction of 1,3-Cycloheptadiene to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Cycloheptadiene can change over time due to its stability and degradation. It is known to be a highly flammable compound, and its reactivity can lead to the formation of various degradation products. Long-term studies have shown that 1,3-Cycloheptadiene can undergo significant changes in its chemical structure, affecting its interactions with cellular components .

Dosage Effects in Animal Models

The effects of 1,3-Cycloheptadiene vary with different dosages in animal models. At low doses, it may facilitate specific biochemical reactions without causing significant adverse effects. At high doses, 1,3-Cycloheptadiene can exhibit toxic effects, potentially leading to cellular damage and disruption of normal physiological processes. Studies have shown that the threshold for toxicity is dose-dependent, with higher doses resulting in more pronounced adverse effects .

Metabolic Pathways

1,3-Cycloheptadiene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. It can participate in reactions that involve the addition or removal of functional groups, affecting metabolic flux and metabolite levels. For example, its reduction to cycloheptene involves the transfer of electrons and protons, highlighting its role in redox reactions .

Transport and Distribution

Within cells and tissues, 1,3-Cycloheptadiene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments .

Subcellular Localization

1,3-Cycloheptadiene’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For instance, its interaction with metal centers in enzymes can localize it to regions where redox reactions occur, highlighting its role in cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3-Cycloheptadiene can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, 1,3-Cycloheptadiene is often produced through the dehydrogenation of cycloheptane . This process involves heating cycloheptane in the presence of a dehydrogenation catalyst, such as platinum or palladium, to remove hydrogen atoms and form the desired diene .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Cycloheptadiene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cycloheptanone or other oxygenated derivatives.

Reduction: Hydrogenation of 1,3-Cycloheptadiene leads to the formation of cycloheptane.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Cycloheptanone.

Reduction: Cycloheptane.

Substitution: Halogenated cycloheptadienes.

Vergleich Mit ähnlichen Verbindungen

1,3-Cyclohexadiene: Similar in structure but with a six-membered ring.

1,4-Cycloheptadiene: Another isomer with double bonds at different positions.

Cycloheptane: The fully saturated analog of 1,3-Cycloheptadiene.

Uniqueness: 1,3-Cycloheptadiene is unique due to its seven-membered ring structure with conjugated double bonds, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

cyclohepta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-4-6-7-5-3-1/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPDXLJACEENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193566 | |

| Record name | Cyclohepta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-38-0 | |

| Record name | 1,3-Cycloheptadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4054-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cycloheptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004054380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohepta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohepta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cycloheptadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J778DM7DZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Cycloheptadiene?

A1: 1,3-Cycloheptadiene has a molecular formula of C7H10 and a molecular weight of 94.15 g/mol.

Q2: Are there any spectroscopic data available for 1,3-Cycloheptadiene?

A2: Yes, researchers have studied the Raman and infrared spectra of liquid 1,3-Cycloheptadiene. These studies suggest a Cs conformation for the cycloheptadiene ring. [] The electronic spectra have also been investigated using electron-impact spectroscopy. []

Q3: What is the conformational preference of 1,3-Cycloheptadiene?

A3: Both experimental and computational studies have investigated the conformation of 1,3-Cycloheptadiene. While initial spectroscopic studies proposed both C2 and Cs conformations, vibrational spectroscopy analysis supports a Cs conformation. [] Computational studies, including ab initio and molecular mechanics calculations, have further explored the inversion barriers between the C2 and Cs structures. []

Q4: Does 1,3-Cycloheptadiene exhibit any phase transitions in its solid state?

A4: Yes, studies using infrared and Raman spectroscopy, alongside proton spin-lattice relaxation time measurements, identified a phase transition in solid 1,3-Cycloheptadiene at 154 ± 3 K. []

Q5: How does 1,3-Cycloheptadiene react with alkali metals in liquid ammonia?

A5: Treating 1,3-Cycloheptadiene with alkali metals in liquid ammonia leads to its reduction. At -70°C, it accepts two electrons and a proton, forming the cycloheptadienyl anion. The protonation of this anion yields a mixture of 1,3- and 1,4-Cycloheptadiene, with the ratio influenced by factors such as the proton donor, alkali metal used, and concentration. []

Q6: What happens when 1,3-Cycloheptadiene is treated with ozone (O3)?

A6: 1,3-Cycloheptadiene reacts with ozone, exhibiting a rate constant of (1.56 ± 0.21) × 10-16 cm3 molecule-1s−1 at 294 ± 2 K. This reactivity with ozone is relevant in the context of atmospheric chemistry. [, ]

Q7: Can 1,3-Cycloheptadiene undergo [, ] hydrogen shifts?

A7: Yes, 1,3-Cycloheptadiene undergoes thermal equilibration via [, ] hydrogen shifts, as demonstrated by studies using monodeuterium-labeled molecules. The activation parameters for this process are Ea = (27.5 ± 0.9) kcal/mol and log A = 9.7 ± 0.4. [] Density functional calculations provided insights into the transition structures and activation energies associated with these shifts in 1,3-Cycloheptadiene and other cyclic 1,3-dienes. []

Q8: How does 1,3-Cycloheptadiene behave in reactions with dienophiles?

A8: 1,3-Cycloheptadiene participates as a diene in Diels-Alder reactions with various dienophiles, including 4-phenyl-1,2,4-triazoline-3,5-dione, trans-diethyl azodicarboxylate, and tetracyanoethene. Kinetic studies exploring the effects of temperature and pressure on these reactions provided insights into the thermodynamic and kinetic parameters involved. []

Q9: Can 1,3-Cycloheptadiene be used in the synthesis of other cyclic compounds?

A9: Absolutely. 1,3-Cycloheptadiene serves as a valuable building block in organic synthesis. For instance, tandem intermolecular enyne metathesis reactions using 1,3-Cycloheptadiene and 1-alkynes can produce 2-substituted 1,3-Cycloheptadienes, showcasing its utility in ring expansion reactions. [, ] Additionally, its use in the synthesis of substituted (Z,Z)-1,6-dibromohexa-2,4-dienes allows access to seven-membered rings like 2,7-dihydro-1H-azepines, 2,7-dihydrothiepines, and 2,7-dihydro-1H-phosphepine. []

Q10: Are there any catalytic applications of 1,3-Cycloheptadiene?

A10: 1,3-Cycloheptadiene can participate in reactions catalyzed by transition metal complexes. For example, it reacts with chromium hexacarbonyl under UV irradiation to form a (η4:CH-1,3-Cycloheptadiene)chromium(0) complex. This complex exhibits dynamic behavior, with the Cr-H bond switching between different carbon atoms of the cycloheptadiene ring. [] Additionally, copper(I)-catalyzed asymmetric monoborylation of 1,3-Cycloheptadiene provides a route to enantioenriched cyclic homoallyl- and allylboronates, highlighting its use in asymmetric synthesis. []

Q11: How does 1,3-Cycloheptadiene interact with transition metal complexes?

A11: 1,3-Cycloheptadiene readily forms complexes with transition metals. Research shows it can act as a ligand in both cationic and neutral rhodium complexes, influencing their reactivity and properties. [, ]

Q12: Can you elaborate on the fluxional behavior observed in some 1,3-Cycloheptadiene-containing metal complexes?

A12: NMR studies, particularly 13C NMR, on certain ruthenium complexes incorporating 1,3-Cycloheptadiene as a ligand revealed fluxional behavior. This suggests a dynamic exchange or rearrangement of the cycloheptadiene ligand within the metal complex. [] Similar fluxional behavior was observed in some 18-electron rhodium complexes. []

Q13: How does 1,3-Cycloheptadiene compare to other cyclic dienes in its coordination chemistry?

A13: Research comparing 1,3-Cycloheptadiene to other cyclic dienes like cyclopentadiene, 1,3-cyclohexadiene, and 1,5-cyclooctadiene in their reactions with metal complexes revealed differences in reactivity and product selectivity. These variations are attributed to factors such as ring strain and electronic properties of the dienes. [, , ]

Q14: Have there been any computational studies on the reactivity or properties of 1,3-Cycloheptadiene?

A14: Yes, computational chemistry has played a significant role in understanding 1,3-Cycloheptadiene. Density functional theory calculations have been employed to investigate various aspects, including [, ] hydrogen shifts, conformational preferences, and reactions with other molecules. [, ]

Q15: How do computational studies contribute to understanding the reactivity of 1,3-Cycloheptadiene?

A15: Computational methods allow researchers to model reaction pathways, transition states, and intermediates, providing insights into the mechanisms of reactions involving 1,3-Cycloheptadiene. For example, ab initio calculations have been used to study the thermal isomerization pathways of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene, involving 1,3-Cycloheptadiene as an intermediate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)